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Abstract
M8891 is a novel, orally bioavailable, potent, and selective reversible inhibitor of methionine

aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and tumor cell

proliferation. Preclinical and early clinical data suggest that M8891 holds significant promise as

a therapeutic agent for solid tumors. This technical guide provides a comprehensive overview

of M8891, including its mechanism of action, preclinical efficacy, pharmacokinetic and

pharmacodynamic profiles, and data from its first-in-human clinical trial. Detailed experimental

protocols and structured data tables are presented to facilitate further research and

development.

Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and

metastasis. Methionine aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme that plays a

crucial role in protein maturation and is essential for the proliferation of endothelial cells.[1][2]

Inhibition of MetAP2 has emerged as a promising anti-angiogenic strategy for cancer therapy.

[3] M8891 is a structurally novel, reversible inhibitor of MetAP2 that has demonstrated potent

anti-angiogenic and antitumor activity in preclinical models.[4][5] This document provides an in-

depth technical analysis of the current data supporting the development of M8891 for the

treatment of solid tumors.
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Mechanism of Action
M8891 exerts its anti-tumor effects primarily through the inhibition of MetAP2.[2] MetAP2 is

responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in their

maturation and function.[3] By inhibiting MetAP2, M8891 disrupts this process, leading to a

downstream cascade of effects that culminate in the suppression of endothelial cell proliferation

and, consequently, angiogenesis.[2] This anti-angiogenic activity restricts the blood supply to

tumors, thereby inhibiting their growth and spread.[2]

The signaling pathway influenced by MetAP2 inhibition is complex. One key aspect involves

the tumor suppressor protein p53. Preclinical studies, including CRISPR genome-wide screens,

have identified p53 as a determinant of sensitivity to MetAP2 inhibition.[5][6] The proposed

mechanism suggests that MetAP2 inhibition can lead to the activation of the p53 pathway,

resulting in cell cycle arrest and apoptosis in tumor cells with wild-type p53.[5]
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Mechanism of M8891 Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b608796?utm_src=pdf-body-img
https://www.benchchem.com/product/b608796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Data
In Vitro Efficacy
M8891 has demonstrated potent and selective inhibitory activity against MetAP2 and has

shown significant anti-proliferative effects in endothelial and various tumor cell lines.

Parameter Value Cell Line/Assay Reference

MetAP-2 IC50 54 nM Enzyme Assay [7]

MetAP-2 Ki 4.33 nM Enzyme Assay [7]

MetAP-1 IC50 >10 µM Enzyme Assay [7]

HUVEC Proliferation

IC50
20 nM CyQUANT Assay [1]

In Vivo Efficacy
In vivo studies in mouse xenograft models have confirmed the anti-tumor activity of M8891.

Animal Model
Dosage and
Administration

Outcome Reference

Not specified tumor

model

20 mg/kg, p.o., once a

day for 14 days

Strong tumor growth

inhibition
[8]

Patient-derived renal

cell carcinoma

xenografts

Not specified

Strong and durable

antitumor activity in

combination with

sunitinib

[3]

Pharmacokinetics and Pharmacodynamics
A first-in-human, open-label, dose-escalation Phase I study (NCT03138538) was conducted in

patients with advanced solid tumors.[1] M8891 demonstrated a manageable safety profile and

favorable pharmacokinetics.[1]
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Pharmacokinetics
Parameter Observation Reference

Dose Proportionality

Plasma concentration showed

a dose-linear increase up to 35

mg

[1]

Variability
Low-to-moderate interpatient

variability
[1]

Pharmacodynamics
The accumulation of methionylated elongation factor 1α (Met-EF1a), a substrate of MetAP2,

serves as a pharmacodynamic biomarker for target engagement.[1]

Parameter Observation Reference

Target Engagement

Dose-dependent tumor

accumulation of Met-EF1a was

observed, demonstrating

MetAP2 inhibition.

[1]

Clinical Data
The Phase I study enrolled 27 patients across six dose levels (7-80 mg once daily in 21-day

cycles).[1]

Safety and Tolerability
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Finding Details Reference

Maximum Tolerated Dose

(MTD)
Not determined [1]

Dose-Limiting Toxicities (DLTs)

Two DLTs (platelet count

decrease) were reported, one

each at 60 and 80 mg/once

daily.

[1]

Most Common Treatment-

Emergent Adverse Event
Platelet count decrease [1]

Efficacy
Finding Details Reference

Objective Response
No objective responses were

observed.
[6]

Stable Disease

Seven patients (25.9%) had

stable disease for 42-123

days.

[1]

Recommended Phase II Dose
Based on the data from the Phase I trial, the recommended Phase II dose for M8891
monotherapy is 35 mg once daily.[4]

Experimental Protocols
HUVEC Proliferation Assay (General Protocol)
This protocol provides a general method for assessing the anti-proliferative effects of

compounds on Human Umbilical Vein Endothelial Cells (HUVECs).[8]

Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with

necessary growth factors.
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Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Compound Treatment: Replace the culture medium with fresh medium containing various

concentrations of M8891. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 48 to 72 hours.

Proliferation Measurement: Assess cell proliferation using a standard method such as the

CyQUANT assay, which measures DNA content.

Data Analysis: Express the results as a percentage of the vehicle control and calculate the

IC50 value using non-linear regression analysis.
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In Vivo Xenograft Tumor Model (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of

M8891.[8]

Cell Implantation: Subcutaneously inject a specified number of human tumor cells into the

flank of immunocompromised mice (e.g., athymic nude mice).

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize mice into control and treatment groups.

Administer M8891 to the treatment group at a specified dose and schedule (e.g., 20 mg/kg,

p.o., daily), and the vehicle to the control group.

Tumor Measurement: Measure tumor volume periodically (e.g., twice a week) using calipers.

Monitor body weight as an indicator of toxicity.

Endpoint: Terminate the study when tumors in the control group reach a predetermined size

or at a specified time point.

Data Analysis: Compare the tumor growth in the treated group to the control group to

evaluate anti-tumor efficacy.

Matrigel Plug Angiogenesis Assay (General Protocol)
This in vivo assay is used to evaluate the anti-angiogenic activity of M8891.[9]

Preparation: Mix Matrigel, a reconstituted basement membrane extract, with an angiogenic

stimulus (e.g., recombinant growth factors or tumor cells) and the test compound (M8891) at

various concentrations.

Injection: Subcutaneously inject the Matrigel mixture into mice. The Matrigel will form a solid

plug.

Incubation: Allow the plug to be vascularized over a set period (e.g., 7 days).

Harvesting and Analysis: Excise the Matrigel plugs. The extent of angiogenesis can be

quantified by measuring hemoglobin content, or by immunohistochemical staining for
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endothelial cell markers (e.g., CD31) in sectioned plugs.

CRISPR Screen (General Protocol)
Genome-wide CRISPR screens can be employed to identify genetic determinants of sensitivity

or resistance to M8891.[5]

Library Transduction: Transduce a library of single-guide RNAs (sgRNAs) targeting all genes

in the genome into a cancer cell line of interest.

Compound Treatment: Treat the transduced cell population with M8891 at a concentration

that inhibits growth (e.g., IC40).

Selection: Culture the cells for a period to allow for the enrichment or depletion of cells with

specific gene knockouts.

Sequencing and Analysis: Isolate genomic DNA, amplify the sgRNA sequences, and perform

high-throughput sequencing. Analyze the sequencing data to identify sgRNAs that are

significantly enriched or depleted in the M8891-treated population compared to a control

population.

Conclusion
M8891 is a promising MetAP2 inhibitor with a well-defined mechanism of action and a

manageable safety profile. Its potent anti-angiogenic and anti-tumor activities in preclinical

models, coupled with evidence of target engagement in a Phase I clinical trial, provide a strong

rationale for its further development in solid tumors. The recommended Phase II dose of 35 mg

once daily will facilitate future studies to explore the full therapeutic potential of M8891, both as

a monotherapy and in combination with other anti-cancer agents. The identification of p53

status as a potential predictive biomarker warrants further investigation to enable patient

stratification in future clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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